Comprehensive Analytical and Structural Guide to[(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic Acid: Exact Mass Determination and Peptidomimetic Applications
Comprehensive Analytical and Structural Guide to[(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic Acid: Exact Mass Determination and Peptidomimetic Applications
Executive Summary
In modern drug discovery, the transition from native peptides to metabolically stable peptidomimetics relies heavily on the incorporation of conformationally restricted building blocks. [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid (Molecular Formula: C₁₁H₂₀N₂O₃) serves as a prime example of such a scaffold. By replacing flexible peptide backbones with a rigid cyclohexyl core, researchers can drastically enhance a molecule's resistance to proteolytic cleavage while maintaining target affinity[1].
As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative deep dive into the theoretical calculations, structural utility, and the self-validating High-Resolution Mass Spectrometry (HRMS) protocols required to precisely determine the molecular weight and exact mass of this critical intermediate.
Structural Significance in Drug Design
The architecture of [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid is highly deliberate. It consists of three functional domains:
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The Cyclohexyl Core: Acts as a conformational restrictor. Modeling analyses have consistently validated the cyclohexyl scaffold as an optimal template for non-peptide mimics, as it successfully overlaps with native pharmacophores while eliminating the vulnerability of standard amide bonds[1].
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The Acetylamino Group (C4 position): Provides a hydrogen-bond donor/acceptor pair, mimicking native amino acid side chains (such as glutamine or acetylated lysine) to interact with target binding pockets.
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The N-methylglycine (Sarcosine) Moiety (C1 position): The N-methylation prevents the formation of standard intermolecular hydrogen bonds, increasing the lipophilicity and membrane permeability of the resulting polymer or drug candidate[2].
Theoretical Mass Calculations
In high-precision analytical chemistry, distinguishing between Molecular Weight (average mass based on isotopic abundance) and Exact Mass (monoisotopic mass based on the most abundant isotopes) is paramount.
For C₁₁H₂₀N₂O₃, the exact mass is calculated using the precise masses of the most abundant isotopes (¹²C = 12.00000, ¹H = 1.007825, ¹⁴N = 14.003074, ¹⁶O = 15.994915). This sub-ppm accuracy is essential for identifying unknown compounds and confirming molecular structures during synthesis[3].
Table 1: Physicochemical Properties
| Property | Value | Analytical Significance |
| IUPAC Name | 2-[[4-(acetylamino)cyclohexyl]-methylamino]acetic acid | Standardized nomenclature for structural identification. |
| Molecular Formula | C₁₁H₂₀N₂O₃ | Dictates the isotopic distribution pattern. |
| Molecular Weight | 228.29 g/mol | Used for stoichiometric calculations in bulk synthesis. |
| Monoisotopic Exact Mass | 228.14739 Da | The critical target value for HRMS structural confirmation. |
| Expected [M+H]⁺ m/z | 229.15467 | The primary precursor ion targeted in positive ESI mode. |
Analytical Protocol: Self-Validating HRMS Workflow
To confirm the synthesis and purity of [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid, nominal mass instruments (like single quadrupoles) are insufficient. The ability to determine the exact mass of ions allows for precise molecular formula assignment, differentiating the target from isobaric impurities[3]. We utilize an Orbitrap High-Resolution Mass Spectrometer coupled with Ultra-High-Performance Liquid Chromatography (UHPLC)[4].
Step-by-Step Methodology & Causality
Every step in this protocol is designed as a self-validating system to ensure absolute data integrity.
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Step 1: Sample Preparation (Protonation Optimization)
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Action: Dissolve the analyte in a 50:50 mixture of LC-MS grade Methanol and Water, spiked with 0.1% Formic Acid.
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Causality: Methanol provides the volatility required for efficient droplet desolvation in the source. Formic acid acts as an abundant proton donor, forcing the equilibrium toward the formation of the[M+H]⁺ precursor ion, ensuring maximum signal-to-noise ratio.
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Step 2: UHPLC Separation (Matrix Isolation)
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Action: Inject 2 µL onto a sub-2 µm C18 reverse-phase column.
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Causality: The hydrophobic C18 stationary phase retains the cyclohexyl core. The sub-2 µm particle size minimizes eddy diffusion, yielding ultra-sharp peak shapes that prevent co-elution with synthesis byproducts.
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Step 3: Electrospray Ionization (ESI+)
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Action: Apply a capillary voltage of 3.5 kV with a heated transfer tube at 320°C.
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Causality: ESI is a "soft" ionization technique. Unlike Electron Impact (EI), ESI transfers the molecule into the gas phase without shattering it, preserving the intact [M+H]⁺ ion necessary for exact mass measurement.
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Step 4: Orbitrap Mass Analysis (Real-Time Self-Validation)
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Action: Acquire full-scan MS data at a resolution of 140,000 FWHM, utilizing ambient polysiloxane (m/z 371.1012) as an internal lock mass.
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Causality: The lock mass acts as a real-time self-validating mechanism. By continuously calibrating against a known background ion, the system automatically corrects for micro-fluctuations in power supply or room temperature, guaranteeing a mass error of < 1 ppm[4].
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LC-HRMS workflow for sub-ppm exact mass determination.
MS/MS Fragmentation Dynamics
While exact mass confirms the elemental composition, tandem mass spectrometry (MS/MS) is required to elucidate the structural connectivity. By isolating the precursor ion (m/z 229.1547) in the quadrupole and subjecting it to Higher-energy Collisional Dissociation (HCD), we generate a highly specific fragmentation fingerprint.
Table 2: Predicted HRMS Diagnostic Ions
| Fragment Ion Identity | Formula | Exact Mass (m/z) | Neutral Loss |
| Precursor [M+H]⁺ | C₁₁H₂₁N₂O₃⁺ | 229.1547 | N/A |
| Dehydration | C₁₁H₁₉N₂O₂⁺ | 211.1441 | - H₂O (18.0106 Da) |
| Deacetylation | C₉H₁₉N₂O₂⁺ | 187.1441 | - C₂H₂O (Ketene, 42.0106 Da) |
| Core Cleavage | C₈H₁₄NO⁺ | 140.1070 | - C₃H₇NO₂ (89.0477 Da) |
Causality of Fragmentation: The loss of 42.01 Da (ketene) is a highly diagnostic hallmark of N-acetylated compounds. Because the acetyl group is bound to a secondary amine on the cyclohexyl ring, the collision energy forces a rearrangement that ejects ketene, leaving a primary amine behind. Similarly, the cleavage of the N-methylglycine tail (89.05 Da) validates the substitution at the C1 position of the ring.
Predicted HCD fragmentation pathway for the protonated target molecule.
Conclusion
The integration of [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid into peptidomimetic libraries represents a sophisticated approach to overcoming the pharmacokinetic liabilities of native peptides. However, the successful utilization of this scaffold requires uncompromising analytical rigor. By employing self-calibrating Orbitrap HRMS workflows, researchers can confidently verify the exact mass (228.14739 Da) and structural integrity of this compound, ensuring downstream fidelity in complex drug design campaigns.
References
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Drug Design Org. (2009). Peptidomimetics examples. Retrieved from [Link]
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ACS Publications. (2025). Highlights of Medicinal Chemistry Optimization Strategies in Peptidomimetic Antimalarial Drug Discovery. Retrieved from [Link]
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MDPI. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Retrieved from [Link]
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Longdom Publishing. (2024). Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. Retrieved from[Link]
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National Institutes of Health (NIH). (2022). Identification of Novel Microcystins Using High-Resolution MS and MSn with Python Code. Retrieved from [Link]
